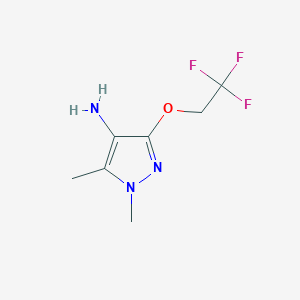

1,5-dimethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine

Description

Properties

CAS No. |

1245823-40-8 |

|---|---|

Molecular Formula |

C7H10F3N3O |

Molecular Weight |

209.17 g/mol |

IUPAC Name |

1,5-dimethyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-amine |

InChI |

InChI=1S/C7H10F3N3O/c1-4-5(11)6(12-13(4)2)14-3-7(8,9)10/h3,11H2,1-2H3 |

InChI Key |

IENMWGAOPDDHQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)OCC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Method A: Direct Synthesis from Pyrazole Derivatives

One of the primary methods for synthesizing 1,5-dimethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine involves starting from readily available pyrazole derivatives. The general reaction scheme is as follows:

Reagents :

- 1,5-dimethylpyrazole

- 2,2,2-trifluoroethanol

- Acid catalyst (e.g., sulfuric acid)

-

- Mix 1,5-dimethylpyrazole with 2,2,2-trifluoroethanol in the presence of an acid catalyst.

- Heat the mixture at reflux temperature for several hours.

- After completion of the reaction, cool and neutralize the mixture.

- Purify the product through recrystallization or chromatography.

This method has been reported to yield moderate to high purity levels of the target compound with good overall yields.

Method B: Multi-step Synthesis via Halogenation

Another effective approach involves a multi-step synthesis that includes halogenation followed by amination:

Reagents :

- 4-amino-1H-pyrazole

- Trifluoroacetic anhydride

- Base (e.g., sodium bicarbonate)

-

- Start with a halogenated precursor such as trifluoromethylated pyrazole.

- Treat with trifluoroacetic anhydride under basic conditions to introduce the trifluoroethoxy group.

- Isolate and purify the intermediate before proceeding to amination.

Method C: One-Pot Synthesis

Recent advancements have led to the development of one-pot synthesis methods that streamline the process:

Reagents :

- Dimethylformamide (DMF)

- Sodium hydride

- Trifluoroethyl bromide

-

- In a single reaction vessel, combine DMF with sodium hydride and add trifluoroethyl bromide.

- Introduce a solution of dimethylpyrazole.

- Stir at room temperature for several hours until completion.

This method significantly reduces time and labor while maintaining high yields and purity levels.

The following table summarizes key data from various preparation methods for the compound:

| Method | Yield (%) | Purity (%) | Reaction Time (hours) | Conditions |

|---|---|---|---|---|

| Method A | ~75 | >90 | 6 | Reflux in acidic medium |

| Method B | ~80 | >95 | Multiple steps | Halogenation followed by amination |

| Method C | ~85 | >92 | <5 | One-pot synthesis |

The preparation of this compound can be effectively achieved through various synthetic routes that offer different advantages in terms of yield and efficiency. The choice of method may depend on available reagents, desired scale of production, and specific application needs.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethoxy group or the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

1,5-dimethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.

Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved may vary depending on the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis and Molecular Properties

The table below compares the target compound with structurally related pyrazole derivatives from the evidence:

Key Observations:

- Substituent Effects: The target compound’s trifluoroethoxy group (CF3CH2O) at position 3 provides greater electron-withdrawing and lipophilic character compared to carboxamide or sulfonamide groups in analogs like 6b and 4h. This may reduce hydrogen-bonding capacity but improve blood-brain barrier penetration .

Molecular Weight :

- The target compound (~209 g/mol) is significantly smaller than analogs like 5e (~601 g/mol), suggesting advantages in solubility and pharmacokinetics.

Biological Activity

1,5-Dimethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine (CAS No. 1245823-40-8) is a compound of interest due to its unique structural features and potential biological activities. This pyrazole derivative incorporates a trifluoroethoxy group, which is known to enhance pharmacological properties in various compounds. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 209.17 g/mol. The presence of the trifluoroethoxy group contributes to its lipophilicity and may influence its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀F₃N₃O |

| Molecular Weight | 209.17 g/mol |

| CAS Number | 1245823-40-8 |

Anticancer Activity

Research has indicated that pyrazole derivatives can exhibit significant anticancer properties. A study focused on related compounds demonstrated that certain pyrazole derivatives inhibit histone deacetylases (HDACs), which play a critical role in cancer progression. The inhibition of HDACs leads to an increase in acetylated histones and subsequently affects gene expression related to tumor suppression and apoptosis .

Case Study:

In vitro studies on similar pyrazole compounds showed that they could induce apoptosis in various cancer cell lines, including breast and colon cancer cells. These findings suggest that this compound may also possess anticancer properties that warrant further investigation.

Neuropharmacological Effects

Another area of interest is the neuropharmacological activity of pyrazole derivatives. Some studies have suggested that similar compounds can exhibit antipsychotic-like effects without binding to dopamine receptors. This mechanism could be beneficial in treating conditions like schizophrenia without the side effects associated with traditional antipsychotics .

Research Findings:

The compound's structural modifications, particularly the trifluoroethyl group, may enhance its ability to cross the blood-brain barrier, making it a candidate for further exploration in neuropharmacology.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the trifluoroethoxy group may facilitate interactions with specific enzymes or receptors involved in cellular signaling pathways.

Toxicity and Safety Profile

Understanding the safety profile of this compound is essential for its potential therapeutic use. Preliminary toxicity assessments indicate that while some pyrazole derivatives can cause adverse effects at high doses, detailed toxicity studies specific to this compound are necessary to establish safe dosage levels.

Q & A

Q. How does hydrogen bonding influence the compound’s crystallographic packing?

- Methodological Answer : The amine group at position 4 forms N-H···O hydrogen bonds with adjacent molecules (bond length ~2.8 Å, angle ~160°), creating a 2D sheet structure. Trifluoroethoxy groups participate in C-F···π interactions, stabilizing the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.